![molecular formula C29H42O5Si3 B14494430 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane CAS No. 65591-28-8](/img/structure/B14494430.png)
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. These compounds are characterized by a silicon-oxygen backbone with various organic substituents attached to the silicon atoms. This particular compound is notable for its three phenyl groups and three isopropoxy groups attached to the silicon atoms, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which are then further reacted to form the final trisiloxane product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and isopropoxy groups can be substituted with other organic groups using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted trisiloxanes
科学研究应用
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its hydrophobic properties and thermal stability.
作用机制
The mechanism of action of 1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, making it an effective cross-linking agent in polymerization reactions. Additionally, the phenyl and isopropoxy groups provide hydrophobic and steric properties that influence its reactivity and interactions with other compounds.
相似化合物的比较
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
- 1,1’:3’,1’‘-Terphenyl, 5’-phenyl-
Uniqueness
1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane is unique due to its specific combination of phenyl and isopropoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and versatility, such as in high-performance materials and biomedical devices.
属性
CAS 编号 |
65591-28-8 |
|---|---|
分子式 |
C29H42O5Si3 |
分子量 |
554.9 g/mol |
IUPAC 名称 |
bis[(methyl-phenyl-propan-2-yloxysilyl)oxy]-phenyl-propan-2-yloxysilane |
InChI |
InChI=1S/C29H42O5Si3/c1-24(2)30-35(7,27-18-12-9-13-19-27)33-37(32-26(5)6,29-22-16-11-17-23-29)34-36(8,31-25(3)4)28-20-14-10-15-21-28/h9-26H,1-8H3 |
InChI 键 |
CUYVFWUNCMOPKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(C)C)O[Si](C)(C3=CC=CC=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


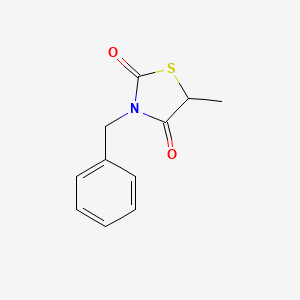
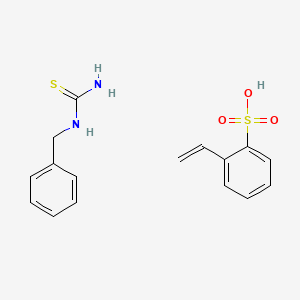
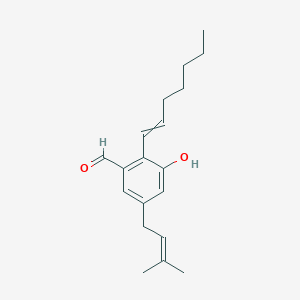
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
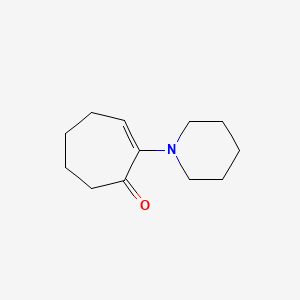
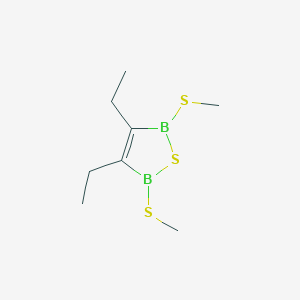
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
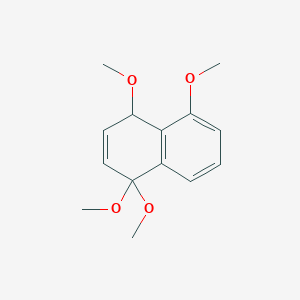
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
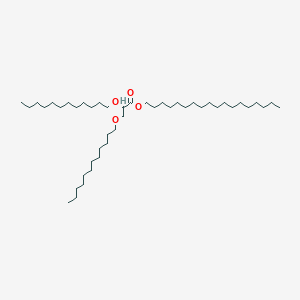
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)


